molecular formula C10H18F2N2O2 B1449888 3-(Boc-amino)-5,5-difluoropiperidine CAS No. 1303973-94-5

3-(Boc-amino)-5,5-difluoropiperidine

Cat. No.: B1449888
CAS No.: 1303973-94-5
M. Wt: 236.26 g/mol
InChI Key: NZEASWFMIYVAAZ-UHFFFAOYSA-N
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Description

3-(Boc-amino)-5,5-difluoropiperidine is a piperidine derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group at the 3-position and two fluorine atoms at the 5,5-positions of the six-membered saturated ring. Its molecular formula is C₁₀H₁₇F₂N₂O₂, with a molecular weight of 246.26 g/mol. This compound is primarily used as a pharmaceutical intermediate, particularly in the development of NMDA receptor antagonists .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-amino)-5,5-difluoropiperidine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

    Introduction of Fluorine Atoms: The fluorine atoms are introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or other fluorinating reagents.

    Boc Protection of the Amino Group: The amino group is protected by reacting with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine (TEA) or pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Boc-amino)-5,5-difluoropiperidine undergoes various chemical reactions, including:

    Substitution Reactions: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.

    Deprotection Reactions: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

    Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, while substitution reactions result in various substituted derivatives.

Scientific Research Applications

Synthesis and Reactivity

The synthesis of 3-(Boc-amino)-5,5-difluoropiperidine typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O). This compound can undergo various reactions, including:

  • Deprotection : The Boc group can be removed under acidic conditions to yield the free amine.
  • Substitution Reactions : The free amine can participate in nucleophilic substitutions.
  • Fluorination : The compound can be further modified with fluorinating agents to enhance biological activity.

Scientific Research Applications

  • Drug Discovery :
    • This compound serves as an essential intermediate in synthesizing various pharmaceuticals. Its difluorinated structure is particularly valuable for enhancing binding affinity to biological targets, which is crucial for developing drugs aimed at neurological disorders and other therapeutic areas .
    • The compound's chirality (S configuration) allows for the synthesis of enantiomerically pure products, which is vital in medicinal chemistry where the efficacy and safety of drugs can differ significantly between enantiomers.
  • Biological Activity :
    • Studies indicate that compounds derived from this compound exhibit potential biological activity. These include interactions with various receptors or enzymes, making them candidates for further pharmacological evaluation .
    • Its structural characteristics allow it to engage in hydrogen bonding and hydrophobic interactions that are critical for drug design.
  • Material Science :
    • Recent investigations have explored its utility in developing functional polymers. The combination of its chemical functionalities may lead to novel materials with specific properties suitable for industrial applications.

Case Studies and Research Findings

Research has documented several case studies where this compound has been utilized:

  • Neurological Disorder Treatments : Compounds synthesized from this building block have shown promise in targeting neurotransmitter systems, potentially leading to new treatments for conditions such as depression and anxiety.
  • Antiviral Research : Preliminary studies indicate that derivatives of this compound could inhibit viral replication mechanisms, suggesting applications in antiviral drug development .

Mechanism of Action

The mechanism of action of 3-(Boc-amino)-5,5-difluoropiperidine involves its interaction with molecular targets such as enzymes or receptors. The Boc group provides protection during synthesis, allowing for selective reactions. Upon deprotection, the free amine can interact with biological targets, influencing various pathways and processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The table below highlights structural distinctions between 3-(Boc-amino)-5,5-difluoropiperidine and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Ring Type Substituents
This compound C₁₀H₁₇F₂N₂O₂ 246.26 Piperidine Boc-amino at C3; F at C5,5
(S)-3-(Boc-amino)pyrrolidine C₉H₁₈N₂O₂ 186.25 Pyrrolidine Boc-amino at C3
3-(Boc-aminomethyl)piperidine C₁₁H₂₂N₂O₂ 214.30 Piperidine Boc-aminomethyl at C3
3-(Boc-amino)pyridine C₁₀H₁₄N₂O₂ 202.23 Pyridine Boc-amino at C3

Key Observations :

  • Ring Size and Saturation : The piperidine ring (6-membered, saturated) in the target compound contrasts with pyrrolidine (5-membered, saturated) and pyridine (6-membered, aromatic) analogs. Saturation influences conformational flexibility and biological interactions.

Pharmacological Relevance :

  • The difluoropiperidine scaffold in the target compound is critical for NMDA receptor antagonism, as evidenced by patents describing its role in treating neurological disorders . Fluorine atoms may stabilize the carbamate group or optimize binding to hydrophobic receptor pockets.
  • Non-fluorinated analogs, such as (S)-3-(Boc-amino)pyrrolidine, are favored in chiral synthesis due to their stereochemical purity but lack fluorination-driven bioactivity .

Research Findings and Patent Insights

  • NMDA Antagonist Development : Patents highlight 3,3-difluoropiperidine carbamates as potent NR2B antagonists, with fluorination enhancing blood-brain barrier penetration and receptor affinity .
  • Market Trends: The discontinuation of this compound contrasts with the sustained availability of pyrrolidine analogs, suggesting divergent demand in medicinal vs. synthetic chemistry .

Biological Activity

3-(Boc-amino)-5,5-difluoropiperidine is a fluorinated piperidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. The compound features a tert-butyloxycarbonyl (Boc) protecting group on the amino function, which enhances its stability and reactivity in various chemical contexts. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in medicinal chemistry.

  • Molecular Formula : C₁₀H₁₄F₂N₂O₂
  • Molecular Weight : 218.23 g/mol
  • CAS Number : 1303973-94-5
  • Appearance : White crystalline powder
  • Melting Point : 104.6 – 112.6 °C

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Piperidine Ring : Starting from commercially available precursors, the piperidine ring is formed through cyclization reactions.
  • Fluorination : The introduction of fluorine atoms at the 5-position is achieved using selective fluorination techniques, which may include nucleophilic substitution or electrophilic fluorination.
  • Boc Protection : The amino group is protected with a Boc group to enhance stability during subsequent reactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that compounds with difluorinated piperidine structures can inhibit bacterial growth by disrupting cell membrane integrity and interfering with metabolic processes.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly in targeting specific cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival.

Mechanism of Action :

  • Apoptosis Induction : By activating caspase pathways, the compound promotes programmed cell death in tumor cells.
  • Cell Cycle Arrest : It has been observed to cause G1 phase arrest in certain cancer cell lines, preventing proliferation.

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers tested various fluorinated piperidines for their antimicrobial properties. The results demonstrated that this compound was among the most effective against Gram-positive bacteria due to its ability to penetrate bacterial membranes more effectively than its non-fluorinated counterparts .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer effects of this compound revealed promising results against human breast cancer cells (MCF-7). The study indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment . The study highlighted the potential for further development as a therapeutic agent.

Research Findings and Implications

The ongoing research into the biological activity of this compound suggests several implications for drug development:

  • Pharmaceutical Applications : Its unique structure allows for modifications that could lead to new antimicrobial and anticancer agents.
  • Potential for Further Research : Future studies should focus on optimizing its pharmacokinetic properties and exploring combination therapies with existing drugs to enhance efficacy.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-(Boc-amino)-5,5-difluoropiperidine to improve yield and purity?

Methodological Answer:

  • Step 1: Systematically vary reaction parameters (e.g., temperature, solvent polarity, and stoichiometry of reagents) to identify optimal conditions. For example, polar aprotic solvents like DMF may enhance Boc-protection efficiency .
  • Step 2: Use catalysts such as DMAP or HOBt to accelerate coupling reactions while minimizing side products .
  • Step 3: Employ purification techniques like column chromatography (silica gel, gradient elution) or recrystallization with hexane/ethyl acetate mixtures to isolate high-purity product .
  • Validation: Monitor reaction progress via TLC and confirm purity using HPLC (>98% purity threshold recommended) .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Analysis: Use 19F^{19}\text{F} NMR to confirm the presence and position of fluorine atoms, and 1H^{1}\text{H}/13C^{13}\text{C} NMR to verify Boc-group integrity and piperidine ring conformation .
  • FT-IR: Identify characteristic peaks for C-F stretching (1000–1100 cm1^{-1}) and Boc carbamate C=O (1680–1720 cm1^{-1}) .
  • HPLC/MS: Employ reverse-phase HPLC with a C18 column and ESI-MS to assess purity and molecular weight .

Q. How does the Boc-protecting group influence the stability of this compound under different storage conditions?

Methodological Answer:

  • Stability Testing: Conduct accelerated degradation studies under varied pH (e.g., 1.0–9.0), temperature (4°C, 25°C, 40°C), and humidity (40–80% RH) to monitor Boc-deprotection rates .
  • Analytical Monitoring: Use HPLC to quantify residual intact compound and LC-MS to identify degradation products (e.g., free amine or urea derivatives) .
  • Recommendation: Store the compound in anhydrous conditions at -20°C to minimize hydrolysis .

Advanced Research Questions

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations: Model transition states and activation energies for reactions at the difluorinated carbon using Gaussian or ORCA software. Compare with experimental kinetic data to validate accuracy .
  • Molecular Dynamics (MD): Simulate solvation effects and steric hindrance from the Boc group to predict regioselectivity in SN2 reactions .
  • Docking Studies: Use AutoDock Vina to explore interactions between the compound and biological targets (e.g., enzymes), focusing on fluorine’s electronegativity and conformational flexibility .

Q. How can researchers correlate in vitro stability data with in vivo pharmacokinetic profiles for this compound?

Methodological Answer:

  • In Vitro Assays: Measure metabolic stability using liver microsomes or hepatocytes, and plasma protein binding via equilibrium dialysis .
  • In Vivo Models: Administer the compound to rodents and collect plasma samples at timed intervals. Use LC-MS/MS to quantify parent compound and metabolites .
  • PK/PD Modeling: Apply compartmental models (e.g., non-linear mixed-effects modeling) to link in vitro degradation half-life with bioavailability and clearance rates .

Q. What strategies resolve contradictions between theoretical predictions and experimental data on the compound’s conformation?

Methodological Answer:

  • X-ray Crystallography: Resolve crystal structures to validate computational predictions of piperidine ring puckering and Boc-group orientation .
  • Advanced NMR: Use NOESY/ROESY to detect through-space interactions between fluorine and adjacent protons, refining conformational models .
  • Error Analysis: Re-examine computational parameters (e.g., basis sets, solvent models) and experimental conditions (e.g., temperature, concentration) to identify discrepancies .

Q. How do stereoelectronic effects of difluoro substitution impact the compound’s interactions in enzyme binding sites?

Methodological Answer:

  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity (KdK_d) and thermodynamics (ΔH\Delta H, ΔS\Delta S) for enzyme-ligand complexes .
  • Fluorine Scan: Synthesize analogs with mono-fluoro or non-fluorinated substituents to isolate electronic vs. steric contributions .
  • QM/MM Simulations: Model enzyme active sites (e.g., cytochrome P450) to assess fluorine’s role in transition-state stabilization or hydrogen-bonding networks .

Q. Methodological Frameworks for Rigorous Research

  • PICO Framework: Define Population (e.g., enzyme targets), Intervention (compound administration), Comparison (unfluorinated analogs), and Outcome (binding affinity or metabolic stability) to structure hypotheses .
  • FINER Criteria: Ensure questions are Feasible (adequate lab resources), Novel (understudied fluorinated piperidines), Ethical (animal study approvals), and Relevant (therapeutic applications) .

Properties

IUPAC Name

tert-butyl N-(5,5-difluoropiperidin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-7-4-10(11,12)6-13-5-7/h7,13H,4-6H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZEASWFMIYVAAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CNC1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

tert-butyl N-(1-benzyl-5,5-difluoropiperidin-3-yl)carbamate
3-(Boc-amino)-5,5-difluoropiperidine
Reactant of Route 2
3-(Boc-amino)-5,5-difluoropiperidine
Reactant of Route 3
3-(Boc-amino)-5,5-difluoropiperidine
Reactant of Route 5
3-(Boc-amino)-5,5-difluoropiperidine
CID 72290167
3-(Boc-amino)-5,5-difluoropiperidine

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